

Comparative Analysis of NBD-14270 Analogues as HIV-1 Entry Inhibitors

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Compound of Interest		
Compound Name:	NBD-14270	
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A comprehensive guide for researchers and drug development professionals on the performance, mechanism of action, and experimental evaluation of **NBD-14270** and its analogues, a promising class of HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein.

NBD-14270 and its analogues have emerged as potent small-molecule antagonists of HIV-1 entry. These compounds act by binding to the viral envelope glycoprotein gp120, specifically within a conserved pocket known as the Phe43 cavity, thereby mimicking the interaction of the host cell receptor CD4. This interaction prevents the conformational changes in gp120 necessary for viral fusion and entry into host cells. This guide provides a comparative analysis of the antiviral activity, cytotoxicity, and structure-activity relationships of key **NBD-14270** analogues, supported by experimental data and detailed protocols.

Performance and Quantitative Data

The antiviral efficacy of **NBD-14270** and its analogues is typically evaluated through single-cycle and multi-cycle infectivity assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) indicates the concentration at which the compound becomes toxic to host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound, with a higher SI value indicating a better safety profile.







Below is a summary of the reported antiviral activity and cytotoxicity of **NBD-14270** and several of its notable analogues.



Compound	Scaffold Type	Target Virus Strain	IC50 (μM)	CC50 (µM)	Selectivity Index (SI)
NBD-14270	Pyridine Analogue	50 HIV-1 Env- pseudotyped viruses	0.180	>100	>556
HIV-1 HXB2 (TZM-bl cells)	0.16	109.3	683		
NBD-14204	Thiazole (Scaffold A)	HIV-1 HXB2	0.96	>100	>104
25 Env- pseudotyped clinical isolates (mean)	0.47	>100	>213		
NBD-14208	Thiazole (Scaffold A)	HIV-1 HXB2	Not Reported	>100	<u>-</u>
25 Env- pseudotyped clinical isolates (mean)	3.0	>100	>33		
NBD-14189	Thiazole (Scaffold A)	Not Specified	Potent	Not Specified	Not Specified
NBD-14168	Thiazole (Scaffold A)	Not Specified	Potent	Not Specified	Not Specified
NBD-14273	Thiazole Analogue	HIV-1 HXB2	Improved vs NBD-14136	Improved vs NBD-14136	~3-fold improvement vs NBD- 14136

Note: Data is compiled from multiple sources and assay conditions may vary.



Structure-Activity Relationship

Studies on thiazole positional isomers of **NBD-14270** have revealed important structure-activity relationships (SAR). The core structure, referred to as Scaffold A, has consistently demonstrated the highest potency and selectivity index among the isomers studied.[1] The flexibility of the thiazole ring connected via an ethyl amide linkage appears to be a critical determinant of antiviral activity.[1][2] Modifications to this region, as well as substitutions on the phenyl ring, have been explored to optimize the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and enhance antiviral potency.[3][4]

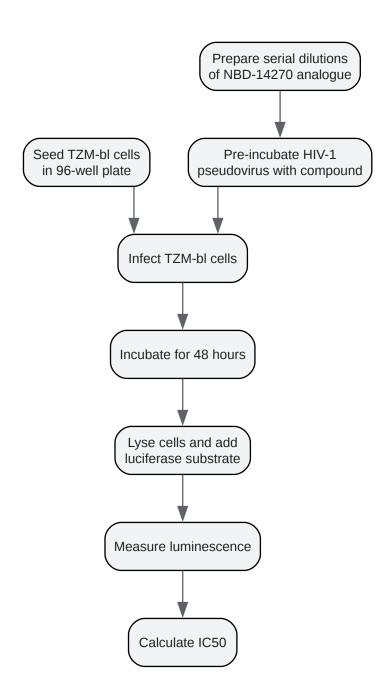
Signaling Pathway and Mechanism of Action

NBD-14270 and its analogues function by directly interfering with the initial step of HIV-1 infection: the attachment of the virus to the host cell. The HIV-1 envelope glycoprotein gp120 must bind to the CD4 receptor on the surface of T-cells. This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). Subsequent binding to the coreceptor initiates a series of events leading to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

NBD compounds act as CD4-mimics, binding to the Phe43 cavity on gp120, the same site where the Phe43 residue of CD4 binds.[5][6] By occupying this critical pocket, these inhibitors prevent the interaction between gp120 and CD4, thereby blocking the entire cascade of events required for viral entry.







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